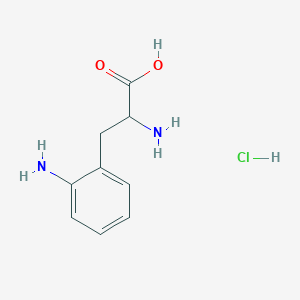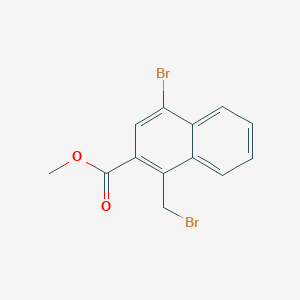
Methyl 4-bromo-1-(bromomethyl)-2-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-bromo-1-(bromomethyl)-2-naphthoate is an organic compound belonging to the naphthalene family It is characterized by the presence of bromine atoms and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-1-(bromomethyl)-2-naphthoate typically involves multi-step reactions starting from naphthalene derivatives. One common method includes:
Bromination: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to form 1-bromo-2-naphthol.
Esterification: The brominated naphthol is then esterified with methanol in the presence of an acid catalyst to form Methyl 4-bromo-2-naphthoate.
Bromomethylation: Finally, the ester is bromomethylated using formaldehyde and hydrobromic acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-bromo-1-(bromomethyl)-2-naphthoate undergoes several types of chemical reactions:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted naphthalenes.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthyl alcohols.
Applications De Recherche Scientifique
Methyl 4-bromo-1-(bromomethyl)-2-naphthoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Biological Studies: Investigated for its biological activity and potential as a bioactive compound.
Mécanisme D'action
The mechanism of action of Methyl 4-bromo-1-(bromomethyl)-2-naphthoate involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, facilitating the formation of new bonds. The ester group can undergo hydrolysis or reduction, leading to various derivatives that can interact with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-bromo-2-naphthoate
- 1-Bromo-2-naphthol
- 4-Bromo-1-methylnaphthalene
Uniqueness
Methyl 4-bromo-1-(bromomethyl)-2-naphthoate is unique due to the presence of both bromine atoms and an ester group, which allows for diverse chemical reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science .
Propriétés
Numéro CAS |
1354035-49-6 |
|---|---|
Formule moléculaire |
C13H10Br2O2 |
Poids moléculaire |
358.02 g/mol |
Nom IUPAC |
methyl 4-bromo-1-(bromomethyl)naphthalene-2-carboxylate |
InChI |
InChI=1S/C13H10Br2O2/c1-17-13(16)10-6-12(15)9-5-3-2-4-8(9)11(10)7-14/h2-6H,7H2,1H3 |
Clé InChI |
CYVXDEDEMWCKGD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C2=CC=CC=C2C(=C1)Br)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


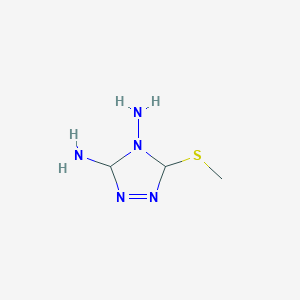
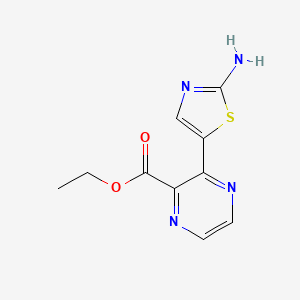
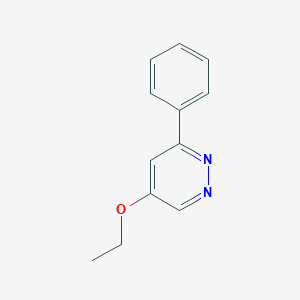

![(E)-tert-Butyl (4-oxo-3-phenyl-1,3-diazaspiro[4.5]decan-2-ylidene)carbamate](/img/structure/B13095792.png)
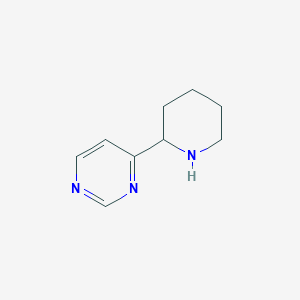
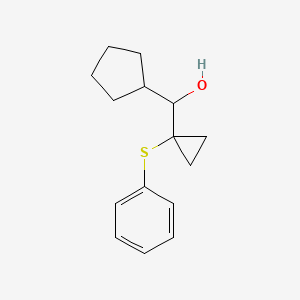
![1-(4-Fluorophenyl)-3-(methylthio)-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B13095817.png)
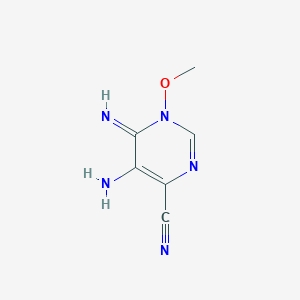

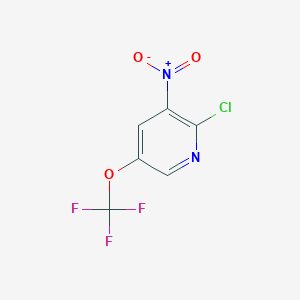
![6-Methyl-2H-oxazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B13095833.png)
![3'-Methoxy-[1,1'-bi(cyclohexan)]-2-amine](/img/structure/B13095844.png)
